Product packaging for Boc-Val-Ala-PAB-PNP(Cat. No.:)

Boc-Val-Ala-PAB-PNP

Cat. No.: B2702081
M. Wt: 558.6 g/mol
InChI Key: PGJUTVVCCBCEIY-JTSKRJEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Enzyme-Activated Release Systems

The concept of activating a therapeutic agent at a specific site in the body is rooted in the development of prodrugs—pharmacologically inactive compounds that are converted into active drugs through metabolic processes. researchgate.net The first synthetic antimicrobial drug, arsphenamine, discovered in 1909, was an early example of a compound that required conversion by the body to become active. researchgate.net This principle was further advanced with drugs like prontosil (B91393) in the 1930s, which is metabolized to the active antibacterial agent sulfanilamide. researchgate.net

The strategy evolved with a focus on leveraging the unique conditions of diseased tissues. A significant advancement was the development of enzyme-prodrug therapies, where an enzyme is deliberately introduced to a target site to activate a subsequently administered prodrug. researchgate.net This approach, known as Directed Enzyme Prodrug Therapy (DEPT), and its variations like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), aimed to confine the potent effects of a drug to the tumor, thereby reducing systemic toxicity. researchgate.net These early systems laid the groundwork for designing single-molecule constructs containing built-in, enzyme-sensitive release mechanisms, leading to the sophisticated linkers used today. otago.ac.nz

Role of Peptide-Based Self-Immolative Linkers as Research Tools

Peptide-based self-immolative linkers are a refined class of cleavable linkers that have become indispensable tools in chemical biology and drug delivery research. otago.ac.nziris-biotech.de These linkers typically consist of three main parts: a peptide sequence that acts as a specific substrate for a target enzyme, a self-immolative spacer, and the payload molecule. otago.ac.nz The peptide sequence provides specificity; for example, certain dipeptides are selectively recognized and cleaved by lysosomal proteases like Cathepsin B, which is often overexpressed in tumor cells. mdpi.comgoogle.com

The "self-immolative" component is a crucial innovation. A widely used self-immolative spacer is based on p-aminobenzyloxycarbonyl (PABC). otago.ac.nzmyskinrecipes.com Once the adjacent peptide is enzymatically cleaved, the PABC spacer undergoes a spontaneous, rapid electronic cascade reaction. otago.ac.nzmyskinrecipes.com This 1,6-elimination reaction results in the fragmentation of the spacer, releasing the unmodified, active payload, carbon dioxide, and an aza-quinone methide. cam.ac.ukmyskinrecipes.com This "traceless" release is highly desirable as it ensures the payload is delivered in its most potent form, without any residual linker fragments that might hinder its activity. mdpi.com The stability of these linkers in plasma combined with their specific cleavage within target cells makes them powerful research tools for studying targeted release mechanisms and developing next-generation therapeutics. cam.ac.ukmdpi.com

Structural Overview of Boc-Val-Ala-PAB-PNP as a Model System

This compound is a chemical compound that serves as a model and precursor for enzyme-cleavable linker systems used in advanced research, particularly in the development of ADCs. glpbio.commedchemexpress.comchemsrc.com Its structure is a composite of several functional units, each with a distinct role:

Boc (tert-butyloxycarbonyl) group: This is a common protecting group for the N-terminus of the peptide. It prevents unwanted reactions at the amine group during chemical synthesis and can be removed under specific conditions to allow for conjugation to a targeting molecule. medchemexpress.eu

Val-Ala (Valine-Alanine) Dipeptide: This peptide sequence is a specific substrate for the lysosomal cysteine protease Cathepsin B. mdpi.combroadpharm.com The amide bond between the alanine (B10760859) residue and the PAB group is the target for enzymatic cleavage. myskinrecipes.com Research has shown that while the Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the more common Val-Cit linker, it possesses lower hydrophobicity, which is an advantageous property for preventing aggregation in ADC constructs. cam.ac.ukmdpi.com

PAB (p-aminobenzyloxycarbonyl) Spacer: This is the self-immolative core of the linker. myskinrecipes.com Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB unit fragments through a 1,6-elimination cascade to release the attached molecule. otago.ac.nzmyskinrecipes.com

PNP (p-nitrophenyl) group: The p-nitrophenoxy group serves as a good leaving group. medchemexpress.com In the context of synthesizing a final conjugate, this PNP group is typically displaced by a nucleophilic group (such as an amine or hydroxyl) on a payload molecule, thereby attaching the payload to the linker system. medchemexpress.com

Together, these components create a stable yet triggerable system. This compound is therefore a key building block, enabling researchers to construct sophisticated bioconjugates for studying enzyme-mediated release and developing targeted therapies. glpbio.commedchemexpress.eu

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1884578-00-0 glpbio.comchemsrc.comsigmaaldrich.com
Molecular Formula C₂₇H₃₄N₄O₉ chemsrc.com
Molecular Weight 558.59 g/mol
Physical Form Solid sigmaaldrich.com
IUPAC Name tert-butyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate

Table 2: Research Findings on Val-Ala Dipeptide Cleavage

LinkerRelative Cleavage Rate (by Cathepsin B)Key Research Finding
Val-Ala Slower than Val-Cit (approx. half the rate)Exhibits lower hydrophobicity, which can prevent aggregation during the synthesis of antibody-drug conjugates, allowing for higher drug-to-antibody ratios. cam.ac.ukmdpi.com
Val-Cit Faster than Val-AlaA widely used "gold standard" linker, but its higher hydrophobicity can sometimes lead to challenges with aggregation. cam.ac.ukmdpi.com
Phe-Lys Faster than Val-CitCleaved most rapidly in one comparative study but may have lower plasma stability. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N4O9 B2702081 Boc-Val-Ala-PAB-PNP

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUTVVCCBCEIY-JTSKRJEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Enzyme Activated Release from Boc Val Ala Pab Pnp

Enzymatic Cleavage of the Val-Ala Dipeptide Substrate

The initiation of the release mechanism from Boc-Val-Ala-PAB-PNP is contingent upon the selective enzymatic cleavage of the dipeptide linker, Val-Ala. This process is primarily mediated by lysosomal proteases, with a prominent role attributed to cathepsin B.

Role of Lysosomal Proteases: Cathepsin B as a Primary Cleavage Enzyme

Cathepsin B is a cysteine protease predominantly found in lysosomes, organelles responsible for cellular degradation and recycling. While active in the acidic environment of the lysosome (pH 4.5-5.0), cathepsin B also demonstrates activity at the neutral pH (around 7.2) of the cytosol and extracellular space. This dual pH activity is significant for its biological functions. Cathepsin B exhibits both endopeptidase and exopeptidase activities, meaning it can cleave peptide bonds within a polypeptide chain or remove dipeptides from the C-terminus, respectively. The Val-Ala dipeptide within this compound is specifically designed as a substrate for the dipeptidyl carboxypeptidase activity of cathepsin B. This specificity ensures that the release cascade is primarily initiated within the lysosomal compartment of target cells, where cathepsin B is abundant. The Val-Ala sequence is recognized and efficiently cleaved by cathepsin B, making it a common motif in the design of enzyme-cleavable linkers for drug delivery.

The substrate specificity of cathepsin B has been extensively studied. Multiplex substrate profiling has revealed that cathepsin B has distinct amino acid preferences at and around the cleavage site, which differ from other cysteine cathepsins like K, L, S, and V. This inherent specificity for particular peptide sequences, such as Val-Ala, is exploited in the design of linkers like the one in this compound to achieve controlled and localized enzymatic activation.

Hydrolytic Mechanism of Peptide Bond Scission by Proteases

Proteases, including cathepsin B, are hydrolases that catalyze the cleavage of peptide bonds through the addition of water. Cysteine proteases, like cathepsin B, employ a catalytic triad (B1167595) in their active site, typically composed of cysteine, histidine, and aspartate residues, to facilitate this reaction.

The mechanism proceeds through a two-step process: acylation and deacylation.

Acylation: The process begins with the nucleophilic attack of the sulfur atom of the active site cysteine residue on the carbonyl carbon of the scissile peptide bond (in this case, the bond between alanine (B10760859) and the p-aminobenzyl group). The histidine residue in the catalytic triad acts as a general base, accepting a proton from the cysteine thiol, thereby increasing its nucleophilicity. This attack forms a transient tetrahedral intermediate which is stabilized by interactions within the enzyme's active site, often referred to as the oxyanion hole. The intermediate then collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate (Boc-Val-Ala) forms a covalent acyl-enzyme intermediate with the cysteine residue, while the C-terminal portion (the PAB-PNP moiety with a newly formed free amino group) is released.

Deacylation: In the second step, a water molecule enters the active site. The histidine residue, now acting as a general acid, protonates the leaving group nitrogen, facilitating its departure. Subsequently, the histidine acts as a general base to activate the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate. Its collapse regenerates the active cysteine residue and releases the N-terminal fragment of the original substrate, completing the catalytic cycle.

Self-Immolative Cascade Triggered by p-Aminobenzyl Moiety

Following the enzymatic removal of the Boc-Val-Ala dipeptide, the exposed aniline (B41778) nitrogen of the p-aminobenzyl (PAB) spacer initiates a spontaneous, self-immolative electronic cascade. This intramolecular rearrangement is a key feature of the linker's design, ensuring a rapid and irreversible release of the attached molecule without the need for further enzymatic action.

1,6-Elimination Reaction Mechanism of the PAB Spacer

The liberation of the aniline group is the trigger for a 1,6-elimination reaction. The lone pair of electrons on the newly formed amino group initiates an electronic cascade through the aromatic ring. This electron donation increases the electron density at the para position, facilitating the cleavage of the bond connecting the benzylic carbon to the oxygen of the carbonate group. This concerted electronic rearrangement results in the formation of an unstable intermediate, aza-p-quinone methide, and the release of the payload. This self-immolative process is a well-established strategy in the design of prodrugs and antibody-drug conjugates (ADCs).

Carbon Dioxide Extrusion as a Driving Force for Rearrangement

Simultaneously with the 1,6-elimination, the carbonate portion of the molecule becomes unstable. The cleavage of the benzylic C-O bond leads to the spontaneous decarboxylation of the resulting unstable intermediate. The loss of carbon dioxide, a small, stable molecule, is a thermodynamically favorable process that acts as a significant driving force for the entire self-immolative cascade, ensuring the reaction proceeds to completion.

Release of the p-Nitrophenol Reporter Group or Linked Molecular Species

The final step in this orchestrated sequence is the release of the p-nitrophenol (PNP) reporter group. The collapse of the unstable intermediate formed during the 1,6-elimination and decarboxylation directly leads to the liberation of PNP. The PNP moiety is chosen for its properties as a good leaving group and often for its chromogenic nature, which allows for easy spectroscopic monitoring of the release kinetics in research settings. In therapeutic applications, this PNP group would be replaced by a potent drug molecule, which would be released in its active form at the target site.

The entire process, from enzymatic cleavage to payload release, is a well-defined and efficient mechanism. The specificity of the enzyme-substrate interaction ensures that the cascade is initiated under specific biological conditions, while the self-immolative nature of the PAB linker guarantees a rapid and complete release of the payload following the initial enzymatic trigger.

Compound Information Table

Compound NameAbbreviationRole in the Process
tert-butyloxycarbonyl-L-valyl-L-alanin-p-aminobenzyl-p-nitrophenyl carbonateThis compoundThe complete, uncleaved prodrug/pro-reporter molecule
tert-butyloxycarbonylBocA protecting group for the N-terminus of the valine residue
L-Valyl-L-AlanineVal-AlaThe dipeptide substrate recognized and cleaved by cathepsin B
p-Aminobenzyl alcoholPAB-OHThe core of the self-immolative spacer (shown here in its parent alcohol form)
p-NitrophenolPNPThe reporter group released upon completion of the cascade
Cathepsin BThe lysosomal protease that initiates the cleavage
Aza-p-quinone methideA reactive intermediate formed during the 1,6-elimination reaction
Carbon DioxideCO₂A small molecule extruded during the self-immolative rearrangement

Research Findings on Cathepsin B Activity

FindingpH Condition(s)Significance
Exhibits both dipeptidyl carboxypeptidase (DPCP) and endopeptidase activityAcidic (4.6) and Neutral (7.2)Dual functionality allows for broad substrate degradation capabilities.
DPCP is the major proteolytic activityAcidic (4.6) and Neutral (7.2)Demonstrates a preference for cleaving dipeptides from the C-terminus.
Substrate cleavage specificity is pH-dependentAcidic (4.6) and Neutral (7.2)The enzyme's preferred amino acid sequences for cleavage change with pH.
Can degrade glucagon (B607659) by sequential cleavage of dipeptides from the C-terminusNot specifiedConfirms its role as a peptidyldipeptidase.
Z-Nle-Lys-Arg-AMC is a highly specific substrateBroad pH rangeUseful for designing specific assays to measure cathepsin B activity.
Val-Ala and Val-Cit are efficiently cleavedLysosomal (acidic)These sequences are ideal for designing cathepsin B-cleavable linkers.

Mechanism of p-Nitrophenol Release as a Measurable Event

The release of p-nitrophenol (PNP) from the this compound linker system serves as a convenient and measurable event to monitor the initial enzymatic cleavage. Once the Val-Ala dipeptide is cleaved by cathepsin B, the PAB-PNP portion of the molecule becomes unstable. iris-biotech.de The cleavage of the amide bond between the alanine residue and the p-aminobenzyl group exposes a free amine on the PAB moiety. sciclix.com

This newly formed p-aminobenzyl carbamate (B1207046) is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. otago.ac.nzacs.orgnih.gov This intramolecular electronic cascade results in the fragmentation of the linker, releasing carbon dioxide, the drug molecule (if one were attached), and p-nitrophenolate. The release of p-nitrophenol, a chromogenic compound, can be readily detected and quantified spectrophotometrically, providing a real-time assay to study the kinetics of the enzymatic cleavage and subsequent linker fragmentation.

The following table summarizes the key steps involved in the release of p-nitrophenol:

StepDescriptionKey Molecular Species
1. Enzymatic CleavageThe Val-Ala dipeptide is recognized and cleaved by the enzyme cathepsin B. mdpi.comThis compound, Cathepsin B
2. Formation of Unstable IntermediateCleavage of the peptide bond exposes a free amine on the p-aminobenzyl group.p-Aminobenzyl carbamate intermediate
3. 1,6-EliminationThe unstable intermediate undergoes a spontaneous 1,6-elimination reaction. otago.ac.nzmdpi.comnih.govUnstable intermediate
4. Release of p-NitrophenolThe 1,6-elimination results in the release of p-nitrophenol, carbon dioxide, and the remaining linker fragment.p-Nitrophenol, Carbon Dioxide

Chemical Principles Governing Traceless Release of Linked Molecules

The concept of "traceless" release is a critical aspect of modern prodrug and ADC design, ensuring that the released active drug is chemically identical to its original, unmodified form, without any residual linker fragments that could alter its biological activity or toxicity. nih.govnih.govrsc.org The this compound linker exemplifies this principle through the clever application of self-immolative chemistry. iris-biotech.de

The cornerstone of this traceless release is the 1,6-elimination reaction of the p-aminobenzyl carbamate intermediate. otago.ac.nzacs.orgnih.gov This reaction is an intramolecular electronic cascade that is thermodynamically favorable and proceeds rapidly once initiated by the enzymatic cleavage. The driving force is the formation of a stable, conjugated imine methide intermediate, which quickly hydrolyzes to release the unmodified drug.

The key chemical principles governing this traceless release include:

Enzyme Specificity: The selective cleavage of the Val-Ala dipeptide by cathepsin B ensures that the release mechanism is primarily activated in the target environment where the enzyme is abundant, such as the lysosomes of cancer cells. igem.orgnih.gov

Self-Immolative Linker: The p-aminobenzyl carbamate linker is designed to be "self-immolative," meaning it spontaneously fragments into small, innocuous molecules (carbon dioxide and the linker remnant) after the initial enzymatic trigger. iris-biotech.deotago.ac.nz

1,6-Elimination Reaction: This specific type of elimination reaction is highly efficient and ensures that the bond connecting the drug to the linker is cleaved cleanly, leaving no trace of the linker on the active drug molecule. otago.ac.nzmdpi.com

The following table outlines the properties of the components involved in the traceless release mechanism:

ComponentRoleKey Chemical Property
Val-Ala DipeptideEnzyme recognition siteSpecific substrate for cathepsin B mdpi.com
p-Aminobenzyl Carbamate (PABC)Self-immolative spacerUndergoes spontaneous 1,6-elimination upon amine exposure otago.ac.nz
p-Nitrophenyl (PNP) CarbonateLeaving group/reporterGood leaving group, allows for spectrophotometric monitoring cd-bioparticles.net

The combination of these principles allows for the precise and efficient delivery of therapeutic agents to their target sites, followed by their traceless release to exert their pharmacological effect.

Enzymatic Specificity and Kinetic Analysis of Boc Val Ala Pab Pnp As a Substrate

Substrate Affinity and Turnover Rates with Relevant Proteases

The Val-Ala dipeptide sequence within Boc-Val-Ala-PAB-PNP is a recognized substrate for certain lysosomal proteases, most notably cathepsin B. cam.ac.uk This endopeptidase, often overexpressed in the tumor microenvironment, can hydrolyze the amide bond between the alanine (B10760859) residue and the PAB spacer. This cleavage initiates a cascade that results in the release of the PNP group, a reaction that can be monitored spectrophotometrically to analyze enzyme kinetics.

Table 1: Illustrative Catalytic Efficiency of a Related Substrate with Cathepsin B

Substrate Enzyme kcat/Kₘ (M⁻¹s⁻¹)

This table presents data for a structurally similar compound to illustrate the potential enzymatic kinetics.

The Val-Ala sequence is often compared to the Val-Cit (valine-citrulline) dipeptide, another widely used cathepsin B-cleavable motif. Comparative studies have revealed differences in their cleavage kinetics. In an assay using isolated cathepsin B, a Val-Ala linker was found to be cleaved at approximately half the rate of a corresponding Val-Cit linker. cam.ac.uk

Table 2: Comparative Cleavage Characteristics of Val-Ala and Val-Cit Linkers

Feature Val-Ala Linker Val-Cit Linker Source(s)
Relative Cleavage Rate (Isolated Cathepsin B) Slower (approx. half of Val-Cit) Faster cam.ac.uk
Release Efficiency in some ADC contexts Comparable to Val-Cit Comparable to Val-Ala

| Illustrative kcat/Kₘ with Cathepsin B | 4.7 x 10³ M⁻¹s⁻¹ (for Fmoc-Ala-PAB-PNP) | 4.29 µM⁻¹min⁻¹ (for Val-Cit-AL probe) | vulcanchem.comacs.org |

Quantitative Determination of Michaelis-Menten Kinetic Parameters (Km, kcat)

Influence of Amino Acid Sequence on Protease Recognition and Cleavage Efficiency

The amino acid sequence of the peptide linker is critical for protease recognition and subsequent cleavage. Cathepsin B, a cysteine protease, has well-defined substrate preferences. Its S2 subsite, a binding pocket that accommodates the side chain of the second amino acid from the cleavage site (the P2 position), shows a preference for hydrophobic residues. nih.gov The valine residue in the Val-Ala sequence fits this preference, facilitating substrate binding.

While both Val-Ala and Val-Cit are effective substrates, the substitution of alanine for citrulline has important consequences. The Val-Ala motif is less hydrophobic than Val-Cit. vulcanchem.com This lower hydrophobicity can be a significant advantage in the design of ADCs, as it has been shown to reduce the tendency for aggregation, particularly when constructing conjugates with a high drug-to-antibody ratio (DAR). nih.gov Despite this difference in a key physicochemical property, the Val-Ala sequence maintains efficient cleavage by lysosomal proteases. cam.ac.uk

Stability Profiling in Diverse Biochemical Environments (e.g., Plasma Stability in Research Models)

A critical characteristic of a protease-cleavable linker used in research, particularly for in vivo studies, is its stability in various biological fluids, most importantly blood plasma. The Val-Ala linker demonstrates high stability in human plasma. cam.ac.uk This is crucial for applications like ADCs, where premature cleavage and release of a payload in circulation must be avoided.

However, a notable species-specific difference exists. The Val-Ala linker is markedly unstable in rodent plasma, particularly from mice. nih.govrsc.org This instability is due to the presence of a specific carboxylesterase, Ces1C, which rapidly hydrolyzes the linker. rsc.org In mouse plasma, Val-Ala-containing conjugates can be hydrolyzed in under an hour. nih.gov In contrast, Val-Cit linkers, while also less stable in mouse plasma compared to human plasma, have a significantly longer half-life of approximately 80 hours. cam.ac.uk This discrepancy is a critical consideration for the design and interpretation of preclinical studies in murine models.

Table 3: Comparative Plasma Stability of Val-Ala and Val-Cit Linkers

Linker Human Plasma Stability Mouse Plasma Stability Rationale for Instability in Mouse Plasma Source(s)
Val-Ala High Stability Low Stability (t½ < 1 hour) Susceptibility to Ces1C hydrolase cam.ac.uknih.govrsc.org

| Val-Cit | Very High Stability (t½ ≈ 230 days for an ADC) | Moderate Stability (t½ ≈ 80 hours for an ADC) | Susceptibility to Ces1C hydrolase | cam.ac.uk |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of N-Terminal Protecting Groups on Linker Properties

The N-terminus of the peptide linker is often protected during synthesis to prevent unwanted reactions. The choice of the protecting group has significant implications for the synthesis strategy and the final properties of the linker.

Comparison of Boc with Fmoc, Alloc, and Mal-Dap(Boc)

The Alloc (allyloxycarbonyl) group offers another layer of orthogonality as it is removed under mild conditions using a palladium catalyst. biosynth.comsigmaaldrich.com This allows for selective deprotection without affecting acid- or base-labile groups.

The maleimide-functionalized diaminopropionic acid derivative, Mal-Dap(Boc), introduces a reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on antibodies. The Boc group on the diaminopropionic acid provides temporary protection during synthesis.

Protecting GroupAbbreviationCleavage ConditionKey Features
tert-butoxycarbonylBocAcidic (e.g., TFA) thermofisher.comamericanpeptidesociety.orgAcid-labile, established in early peptide synthesis. americanpeptidesociety.org
9-fluorenylmethoxycarbonylFmocBasic (e.g., piperidine) thermofisher.comamericanpeptidesociety.orgBase-labile, widely used in automated synthesis. americanpeptidesociety.org
AllyloxycarbonylAllocPd(0) catalyst biosynth.comsigmaaldrich.comOrthogonal to both Boc and Fmoc strategies. biosynth.com
Maleimido-diaminopropionic acid (Boc protected)Mal-Dap(Boc)Acidic (for Boc removal)Provides a thiol-reactive maleimide (B117702) group for conjugation.

Implications for Orthogonal Deprotection Strategies in Synthesis

Orthogonal protection schemes are crucial in complex peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com The combination of Boc, Fmoc, and Alloc protecting groups enables sophisticated synthetic routes. For instance, a peptide can be synthesized on a solid support using Fmoc for temporary N-terminal protection, while specific amino acid side chains are protected with acid-labile (e.g., tBu) or Alloc groups. biosynth.com The Boc group can be used to protect the N-terminus when side-chain modifications are performed using Fmoc-compatible chemistry. sigmaaldrich.com This orthogonality is essential for creating well-defined and complex bioconjugates.

Effect of Peptide Sequence Variations on Enzymatic Recognition

The dipeptide sequence within the linker is designed to be a substrate for specific proteases that are highly active within the target cell's lysosomes. iris-biotech.de This ensures that the cytotoxic payload is released primarily inside the cancer cell, minimizing off-target toxicity.

Val-Ala vs. Val-Cit: Differential Cleavage and Hydrophobicity Considerations

The Val-Ala (valine-alanine) and Val-Cit (valine-citrulline) dipeptides are two of the most well-studied and utilized sequences in ADC linkers. iris-biotech.deacs.org Both are substrates for cathepsin B, a lysosomal protease often overexpressed in tumor cells. broadpharm.combroadpharm.com

Dipeptide LinkerRelative Cleavage Rate (by Cathepsin B)HydrophobicityKey Advantages
Val-CitHigher iris-biotech.deHigher acs.orgmdpi.comWell-established, efficient cleavage. acs.org
Val-AlaLower iris-biotech.deLower iris-biotech.demdpi.comReduced aggregation, suitable for hydrophobic payloads. mdpi.com

Exploration of Other Dipeptide and Tetrapeptide Linker Designs

Research has extended beyond Val-Ala and Val-Cit to explore other peptide sequences. For example, dipeptides like Val-Lys and Val-Arg have been investigated. nih.gov Tetrapeptide linkers, such as Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu, were used in earlier generation ADCs but showed slower drug release. iris-biotech.de More recently, the tetrapeptide Gly-Gly-Phe-Gly has been successfully used, offering greater stability in blood circulation compared to some dipeptide linkers. The choice of peptide sequence is a critical design element that can be tailored to modulate the stability and release kinetics of the payload.

Modification of the Self-Immolative Spacer and Leaving Group

Following the enzymatic cleavage of the peptide sequence, a self-immolative spacer facilitates the release of the unmodified drug. The p-aminobenzyl alcohol (PAB) moiety in Boc-Val-Ala-PAB-PNP serves this purpose. google.com

Upon cleavage of the Val-Ala amide bond, the PAB spacer undergoes a 1,6-elimination reaction, releasing the drug that is attached to its benzylic position. google.com This process is often described as "traceless" as it does not leave a part of the linker attached to the drug. iris-biotech.de Modifications to the PAB spacer can influence the rate of this self-immolation process. annualreviews.org For instance, the introduction of electron-donating groups on the aromatic ring can accelerate the elimination cascade. annualreviews.org

The p-nitrophenyl (PNP) group in this compound acts as a good leaving group. broadpharm.com It is activated for nucleophilic attack, for example, by an amine group on a drug molecule during the synthesis of the ADC. broadpharm.com The pKa of the leaving group is a critical factor; p-nitrophenol has a pKa of around 7.0-7.2, making it a labile group. raineslab.comnih.gov The choice of the leaving group is important for efficient conjugation chemistry.

Structural Analogues of PAB and their Elimination Kinetics

The p-aminobenzyl alcohol (PAB) moiety is a critical component in many prodrug systems, acting as a self-immolative spacer. researchgate.net Following the enzymatic cleavage of the peptide linker (Val-Ala in this case) by an enzyme like Cathepsin B, the newly exposed amino group on the PAB unit initiates a 1,6-elimination reaction. broadpharm.comrsc.org This electronic cascade results in the release of the attached drug and the formation of a transient and highly reactive aza-quinone methide species. rsc.org

The rate of this crucial elimination step can be finely tuned by modifying the structure of the PAB linker. Research has shown that the electronic properties of substituents on the aromatic ring significantly influence the kinetics of the 1,6-elimination. rsc.org

Key Research Findings:

Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring of the PAB linker enhances the rate of elimination. These groups increase the electron density of the ring, which facilitates the electronic cascade required for the self-immolative process. rsc.org

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups on the PAB ring decrease the rate of elimination. These groups reduce the electron density, thereby slowing down the fragmentation process. rsc.org

Positional Isomers: The position of the activating group relative to the leaving group is also critical. Studies comparing para-, ortho-, and meta-derivatives of mercaptobenzyl alcohols demonstrated that the para-derivative fragmented significantly faster than the ortho-derivative, while the meta-derivative was stable and did not undergo elimination. rsc.org This highlights the necessity of the para- or ortho-relationship for efficient electronic cascade.

PAB AnalogueSubstituent TypeEffect on Elimination RateRelative Half-life (t½)
p-Aminobenzyl alcoholAmino (electron-donating)FastShort
p-Hydroxybenzyl alcoholHydroxyl (electron-donating)FastShort
p-Mercaptobenzyl alcoholThiol (electron-donating)FastShort
Nitro-substituted p-aminobenzyl alcoholNitro (electron-withdrawing)SlowLong

Incorporation of Solubilizing Moieties (e.g., PEGylation) to Modulate Chemical Properties

A significant challenge in the development of peptide-based prodrugs is their often-limited aqueous solubility. nih.govnih.gov To address this, solubilizing moieties can be incorporated into the prodrug structure. One of the most common and effective strategies is PEGylation, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. nih.govbachem.comfrontiersin.org

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer. researchgate.net Its conjugation to a peptide or a small molecule prodrug like this compound can confer several advantages:

Enhanced Solubility: The hydrophilic nature of PEG chains significantly increases the water solubility of hydrophobic drugs and linkers. nih.govnih.govfrontiersin.org

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong the circulation half-life in the body. nih.govbachem.com

Reduced Aggregation: The steric hindrance provided by the PEG chains can prevent the aggregation of prodrug molecules.

Shielding from Proteolytic Degradation: The PEG polymer can shield the peptide linker from degradation by proteolytic enzymes, enhancing its stability. frontiersin.orgresearchgate.net

The properties of the PEGylated conjugate can be fine-tuned by varying the length and architecture (linear or branched) of the PEG chain. bachem.com For instance, studies with the natural product oridonin (B1677485) showed that conjugation with a 5 kDa PEG chain resulted in a nearly 100-fold increase in solubility. nih.gov Similarly, PEGylated gambogic acid prodrugs also demonstrated significantly enhanced water solubility. nih.gov

Parent CompoundPEG MoietyFold Increase in SolubilityEffect on Half-life
Oridonin5 kDa PEG99.2Sustained-release effect
Gambogic Acid2 kDa PEG-Half-life of 1.26 to 6.12 h
10-hydroxycamptothecinGlucuronic acid (hydrophilic moiety)80-

Application As a Biochemical Probe and Research Tool

Development of In Vitro Enzymatic Assays Utilizing Boc-Val-Ala-PAB-PNP

The primary application of this compound in in vitro settings is as a substrate for the quantitative analysis of specific protease activity. The Val-Ala dipeptide is a known target for various proteases, most notably lysosomal enzymes such as Cathepsin B. broadpharm.comiris-biotech.de

This compound is ideally suited for colorimetric assays to measure enzyme activity. The core principle of this assay is the enzymatic cleavage of the amide bond between the alanine (B10760859) and the PAB linker. This initial cleavage by a target protease initiates a cascade reaction. The PAB linker undergoes a spontaneous 1,6-elimination reaction, a process known as self-immolation, which results in the release of the p-nitrophenol (PNP) molecule. iris-biotech.de

Released p-nitrophenol is a chromophore that absorbs light strongly at a specific wavelength. In a similar system utilizing a p-nitroaniline (PNA) reporter, the release of the chromophore results in a measurable increase in absorbance at or near 405 nm. By monitoring this change in absorbance over time using a spectrophotometer, researchers can determine the rate of the enzymatic reaction. The protease activity is directly proportional to the rate of p-nitrophenol release, allowing for precise quantification.

To perform the assay, a stock solution of this compound is prepared, typically in an organic solvent like DMSO, and then diluted in an appropriate buffer to create a working solution. This solution is then mixed with the enzyme sample, and the absorbance is measured at regular intervals. A standard curve can be generated using known concentrations of p-nitrophenol to convert the absorbance readings into the molar amount of product formed.

Table 1: Key Parameters for a Spectrophotometric Protease Assay

Parameter Description Typical Value/Compound
Substrate The molecule cleaved by the enzyme. This compound
Target Enzyme The protease whose activity is being measured. Cathepsin B
Cleavage Site The specific peptide bond broken by the enzyme. Valine-Alanine
Reporter Group The molecule released upon cleavage and self-immolation. p-nitrophenol (PNP)
Detection Method The analytical technique used to quantify the reporter. Spectrophotometry

| Wavelength | The wavelength at which the released reporter is measured. | ~400-405 nm |

The spectrophotometric assay described above can be readily adapted for high-throughput screening (HTS) to identify potential inhibitors or activators of proteases. HTS allows for the rapid testing of large libraries of chemical compounds for their effect on enzyme activity.

For HTS, the assay is miniaturized and performed in multi-well plates (e.g., 96-well or 384-well formats). Each well contains the enzyme, the this compound substrate, and a different test compound from the library. The reaction is monitored using a microplate reader capable of measuring absorbance at the appropriate wavelength.

Compounds that inhibit the protease will result in a lower rate of p-nitrophenol release and thus a weaker colorimetric signal compared to the control wells (which contain no inhibitor). Conversely, enzyme activators would increase the signal. This method provides a robust and efficient platform for discovering new enzyme modulators, which is a critical step in drug discovery and development.

Spectrophotometric Assays for Protease Activity Quantification

Investigation of Enzyme-Activated Release Mechanisms in Chemical Biology Models

Beyond simple in vitro assays, this compound is a valuable tool for studying enzyme function within more complex biological systems, such as cell cultures. It helps elucidate how and where enzymes process specific substrates within a cellular environment.

The Val-Ala dipeptide sequence is specifically recognized and cleaved by certain intracellular proteases, particularly Cathepsin B, which is highly active within the lysosomes of cells. broadpharm.comiris-biotech.deaxispharm.com This specificity allows researchers to use this compound to study lysosomal function and protease activity directly within living cells.

In a typical experiment, the compound is introduced to cells in culture. The cells internalize the compound, likely through endocytosis, and it is transported to the lysosomes. axispharm.com Inside the acidic environment of the lysosome, active Cathepsin B cleaves the Val-Ala linker, triggering the release of the reporter molecule. broadpharm.comiris-biotech.de By lysing the cells at different time points and measuring the amount of released p-nitrophenol, researchers can quantify the rate of intracellular processing. This approach is fundamental to understanding the biology of lysosomal enzymes and is a key principle in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is released specifically inside a target cell. medchemexpress.comglpbio.com

Table 2: Enzymes Known to Target the Val-Ala Sequence

Enzyme Cellular Location Role in Research Models
Cathepsin B Lysosomes Primary target for studying intracellular drug release from Val-Ala linkers. broadpharm.comiris-biotech.de

| Elastase | Extracellular | Can cause premature cleavage in systemic circulation, a factor studied to improve linker stability. researchgate.net |

The fundamental structure of this compound can be modified to create sophisticated research probes for visualizing enzyme activity in specific subcellular compartments. In this application, the chromogenic PNP group is replaced with a fluorophore (a fluorescent molecule).

When this modified probe is introduced to cells, it remains non-fluorescent (quenched). Upon internalization and cleavage by the target protease (e.g., Cathepsin B in the lysosome), the fluorophore is released via the self-immolative linker and becomes brightly fluorescent. This activation of the fluorescent signal precisely at the site of enzyme activity allows researchers to use fluorescence microscopy to visualize the subcellular localization of active proteases. This technique is invaluable for studying enzyme function in real-time within living cells and understanding their role in various cellular processes and disease states. The use of Val-Ala as an enzyme-sensitive trigger is a common strategy in the creation of such research probes. axispharm.com

Studies on Intracellular Processing in Controlled Cell Culture Systems

Analytical Methodologies for Studying Cleavage Products

To fully understand the kinetics and mechanism of cleavage, researchers employ a range of analytical techniques to identify and quantify both the parent compound and its breakdown products.

For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is often used. HPLC allows for the physical separation of the intact this compound from its cleavage products (e.g., the Boc-Val-Ala dipeptide and free p-nitrophenol). By collecting samples from a reaction at different time points and analyzing them with HPLC, researchers can quantify the disappearance of the substrate and the appearance of each product separately, providing a more complete picture of the reaction progress.

For unambiguous identification of the cleavage products and any potential intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS couples the powerful separation capabilities of HPLC with the precise mass detection of a mass spectrometer. This technique can confirm the exact mass of the parent compound and its fragments, verifying the expected cleavage mechanism. It is an essential tool for validating cleavage kinetics and ensuring the specificity of the enzymatic reaction.

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of molecules by mass. | Unambiguous confirmation of product identities and cleavage pathway. |

Table 4: List of Mentioned Compounds

Compound Name Abbreviation / Synonym
tert-Butyloxycarbonyl-valyl-alanyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate This compound
Valine-Alanine Val-Ala
para-Aminobenzyl PAB
p-nitrophenyl PNP
p-nitrophenol PNP
p-nitroaniline PNA
Dimethyl sulfoxide DMSO
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-p-nitrophenyl Mc-Val-Cit-PABC-PNP

Chromatographic Separation and Identification of Metabolites (e.g., HPLC-MS)

The application of this compound as a biochemical probe relies on its specific cleavage by certain enzymes, such as the lysosomal protease Cathepsin B. broadpharm.comiris-biotech.deiris-biotech.de Monitoring this cleavage process and identifying the resulting products is crucial for understanding enzyme kinetics and the mechanism of action. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique used for this purpose, offering both separation of the various components in a reaction mixture and their subsequent identification based on their mass-to-charge ratio. nih.govaacrjournals.org

In a typical enzymatic assay, this compound is incubated with the enzyme of interest (e.g., Cathepsin B). The enzymatic cleavage targets the amide bond between the alanine residue and the p-aminobenzyl (PAB) group. nih.gov This initial cleavage event generates the N-terminally protected dipeptide, Boc-Val-Ala-OH, and an unstable intermediate, p-aminobenzyl-p-nitrophenyl carbonate. This intermediate then rapidly undergoes a self-immolative 1,6-elimination reaction, releasing the reporter molecule, p-nitrophenol (pNP). iris-biotech.de

Aliquots can be taken from the reaction mixture at various time points and analyzed by Reverse-Phase HPLC (RP-HPLC). nih.govnih.gov This technique separates molecules based on their hydrophobicity. The starting material, this compound, is relatively hydrophobic and will thus have a longer retention time on the column. As the reaction progresses, new peaks corresponding to the more polar cleavage products will appear at earlier retention times. The primary metabolites expected to be observed are the Boc-protected dipeptide and the released p-nitrophenol.

The eluent from the HPLC is directed into a mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common technique used to generate ions from the metabolites, which are then analyzed to determine their mass-to-charge (m/z) ratio. nih.govherbmedpharmacol.com By comparing the observed m/z values with the calculated molecular weights of the expected products, researchers can confirm the identity of each metabolite, verifying the enzymatic cleavage and subsequent self-immolation of the linker. The disappearance of the parent compound's mass peak and the appearance of the metabolite peaks can be quantified to determine the rate of the enzymatic reaction. nih.gov

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
This compound C₂₇H₃₄N₄O₉558.58Substrate
Boc-Val-Ala-OH C₁₃H₂₄N₂O₅288.34Metabolite (Dipeptide)
p-Nitrophenol (pNP) C₆H₅NO₃139.11Metabolite (Reporter)
p-Aminobenzyl alcohol C₇H₉NO123.15Metabolite (Spacer)

Spectroscopic Analysis of Released Reporter Molecules

The cleavage of this compound results in the release of the reporter molecule, p-nitrophenol (pNP), which can be readily detected and quantified using UV-Visible spectroscopy. researchgate.net This method provides a continuous and straightforward way to monitor enzyme activity in real-time. The utility of pNP as a reporter molecule stems from its distinct, pH-dependent absorption spectra. brainly.comuna.ac.cr

p-Nitrophenol exists in two forms depending on the pH of the solution: a protonated form (pNP) and a deprotonated anionic form (p-nitrophenolate). brainly.com

In acidic to neutral solutions (pH < 6) , the molecule is predominantly in its protonated state, which is colorless and exhibits a maximum absorbance (λmax) at approximately 317 nm. researchgate.netuna.ac.cr

In alkaline solutions (pH > 8) , the phenolic proton is lost, forming the p-nitrophenolate ion. This anion has an extended system of conjugated electrons, causing a shift in the absorption maximum to a longer wavelength (a bathochromic shift) of around 400-405 nm and appearing as a distinct yellow color. researchgate.netbrainly.com

This spectral shift is the basis for quantifying enzyme activity. Enzymatic cleavage assays with Cathepsin B are typically conducted at a slightly acidic pH (e.g., 5.5-6.0) to ensure optimal enzyme function. iris-biotech.de Under these conditions, the released pNP is mostly in its protonated, colorless form. To quantify the amount of released pNP, the reaction is stopped, and the pH of the solution is raised by adding a strong base (e.g., NaOH or a sodium carbonate buffer) to a pH of 10 or higher. una.ac.cr This quantitatively converts all released pNP to its yellow p-nitrophenolate form, and the absorbance is measured at ~405 nm. The amount of pNP released is directly proportional to the enzyme activity and can be calculated using a standard curve of known pNP concentrations. researchgate.net

For certain applications, measurements can be taken at the isosbestic point, which is a wavelength where the molar absorptivity of the two species (protonated and deprotonated) is the same. For p-nitrophenol, an isosbestic point has been identified at 347 nm, which allows for pH-independent quantification, though this may offer less sensitivity than measuring the peak absorbance of the phenolate (B1203915) anion at 405 nm. researchgate.net

pH ConditionPredominant SpeciesAppearanceAbsorption Maximum (λmax)
Acidic (pH < 6.0) p-Nitrophenol (protonated)Colorless~317 nm researchgate.netuna.ac.cr
Isosbestic Point Equal Molar Absorptivity-~347 nm researchgate.net
Alkaline (pH > 8.0) p-Nitrophenolate (deprotonated)Yellow~400-405 nm researchgate.netbrainly.com

Theoretical and Computational Investigations

Molecular Docking Studies of Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a substrate in the active site of an enzyme. For Boc-Val-Ala-PAB-PNP, docking studies are essential to understand the initial recognition step by its target enzyme, cathepsin B. nih.govacs.org

The valine-alanine (Val-Ala) dipeptide sequence serves as the specific recognition motif for cathepsin B. acs.orgrsc.org Computational docking simulations are employed to model the insertion of the Boc-Val-Ala portion of the linker into the catalytic cleft of cathepsin B. Methodologies such as Glide SP-Peptide docking, which is optimized for peptide ligands, are utilized for these predictions. nih.govacs.org

These simulations reveal the critical molecular interactions that stabilize the enzyme-substrate complex. Key interactions typically identified in docking studies include:

Hydrogen Bonding: The amide backbone of the Val-Ala peptide forms hydrogen bonds with residues in the S2 and S1 subsites of the cathepsin B active site.

Hydrophobic Interactions: The hydrophobic side chain of the valine residue fits into the deep, hydrophobic S2 pocket of cathepsin B, a crucial interaction for substrate specificity. The smaller methyl side chain of alanine (B10760859) is accommodated in the S1 subsite.

By calculating a binding affinity score, these studies can quantitatively estimate the strength of the interaction. This allows for the in-silico comparison of different peptide sequences, aiding in the prediction of which sequences will be the most effective substrates for cathepsin B.

Docking ParameterDescriptionRelevance to this compound
Binding Affinity (Score) A calculated value representing the predicted free energy of binding between the linker and enzyme. Lower scores typically indicate stronger binding.Predicts the stability of the cathepsin B/linker complex, indicating recognition efficiency.
Key Interacting Residues Specific amino acids in the cathepsin B active site (e.g., in S1, S2 subsites) that form bonds with the linker.Identifies the molecular basis for the specific recognition of the Val-Ala sequence.
Ligand Conformation The predicted 3D structure of the this compound molecule when situated within the active site.Determines the proximity of the scissile Ala-PAB bond to the catalytic residues (e.g., Cys, His) of the enzyme.

Molecular Dynamics Simulations of Cleavage and Self-Immolation Processes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the entire process over time. MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a detailed view of conformational changes, solvent effects, and the kinetics of molecular events. acs.orgunirioja.es

For the this compound system, MD simulations can be used to model two distinct phases:

Enzymatic Cleavage: Starting from the docked enzyme-substrate complex, MD simulations can trace the dynamic movements of the active site residues and the substrate. These simulations can help validate the stability of the docked pose and observe the conformational rearrangements necessary to position the scissile amide bond correctly for nucleophilic attack by the catalytic cysteine residue of cathepsin B. This provides insight into the flexibility of the active site and the substrate. mdpi.com

Self-Immolation: After the enzymatic cleavage of the Ala-PAB bond, the resulting p-aminobenzyl alcohol (PABA) intermediate undergoes a spontaneous 1,6-elimination reaction. MD simulations in an aqueous environment can be used to study the dynamics of this process. These simulations can model the conformational changes of the PABA spacer, the role of solvent water molecules in facilitating proton transfers, and the subsequent release of the payload and carbon dioxide.

These simulations provide a temporal dimension to the mechanism, bridging the gap between the initial static binding pose and the final release of the active drug.

Quantum Mechanical Calculations for Mechanistic Insights into Bond Scission

The actual breaking and forming of chemical bonds are quantum mechanical phenomena involving the rearrangement of electrons. While MD simulations treat atoms as classical particles, quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are required to study the details of the chemical reaction itself. science.gov

The cleavage of this compound involves two key bond scission events:

Amide Bond Hydrolysis: The cathepsin B-catalyzed cleavage of the amide bond between alanine and the PAB spacer is a hydrolysis reaction. QM/MM calculations are ideally suited for this. The substrate's scissile bond and the key catalytic residues of the enzyme (e.g., Cys29, His199) are treated with a high-level QM method (like Density Functional Theory, DFT), while the rest of the protein and solvent are treated with a classical MD force field. researchgate.net This approach allows for the calculation of the reaction energy profile, including the structures of the transition states and the activation energy barrier for the bond cleavage.

1,6-Elimination: The subsequent self-immolation of the PABA spacer is a spontaneous electronic cascade. Pure QM calculations can be performed on the intermediate molecule in a simulated solvent environment to map the reaction pathway for the 1,6-elimination. These calculations elucidate the electronic rearrangements that lead to the expulsion of the payload (attached to the benzylic carbon) and the formation of carbon dioxide and p-aminophenol. The activation energy calculated for this step provides a theoretical measure of the rate of spontaneous drug release.

These calculations provide fundamental insights into the electronic nature of the cleavage and release mechanisms, which is critical for fine-tuning the reactivity and release kinetics of the linker.

Computational Prediction of Structure-Reactivity Relationships

A primary goal of computational investigations is to establish clear structure-reactivity relationships (SRRs), which can then be used to predict the behavior of new, unsynthesized compounds. dokumen.pub By systematically modifying the structure of the linker in silico and calculating its properties, researchers can build models that correlate specific structural features with functional outcomes like cleavage rate and stability.

These computational predictions allow for the creation of data-driven hypotheses for linker optimization. By correlating calculated parameters (e.g., binding affinity, activation energy) with experimental observables (e.g., cleavage half-life), robust predictive models can be developed. This accelerates the design-build-test cycle for creating new linkers with enhanced tumor-specific release and improved stability in circulation.

Dipeptide LinkerKey PropertyComputational InsightPredicted Outcome
Val-Ala Lower hydrophobicityModels show less aggregation potential, especially with high drug-to-antibody ratios. researchgate.netImproved formulation and pharmacokinetic properties for certain conjugates.
Val-Cit Faster cleavage rateQM/MM calculations may show a lower activation energy barrier for cleavage by cathepsins.More rapid payload release inside the target cell.
Val-Lys Positive chargeDocking studies may reveal altered interactions within the cathepsin B active site due to charge and size.Potentially reduced or altered cleavage efficiency compared to neutral peptides. rsc.orgresearchgate.net

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
This compoundtert-Butyloxycarbonyl-L-valyl-L-alanyl-N-[4-(p-nitrophenoxycarbonyloxymethyl)phenyl]amide
Val-AlaValyl-Alanine
PABAp-Aminobenzyl alcohol
PNPp-Nitrophenol
Val-CitValyl-Citrulline
Phe-LysPhenylalanyl-Lysine
Val-ArgValyl-Arginine
Cathepsin BCathepsin B (enzyme)
DFTDensity Functional Theory

Future Research Directions and Emerging Methodologies

Exploration of Novel Enzyme-Substrate Pairs for Advanced Chemical Systems

The specificity of the Val-Ala dipeptide for Cathepsin B is a cornerstone of its utility, but it also represents a point of limitation. Future research is actively exploring the modification of this peptide sequence and the identification of entirely new enzyme-substrate pairs to broaden the applicability and enhance the selectivity of triggered release systems.

One avenue of research involves modifying the dipeptide sequence to be recognized by other proteases that are overexpressed in specific disease states. While Val-Ala and Val-Cit are the most common sequences for Cathepsin B cleavage, other peptides like Phe-Lys or the tetrapeptide GPLG are being investigated for their susceptibility to different lysosomal enzymes or tumor-associated proteases like plasmin. google.comfrontiersin.org This allows for the tailoring of drug-conjugates to the unique enzymatic profile of a target cell, potentially increasing efficacy and reducing off-target effects. For instance, non-peptidic linkers, such as cyclobutane-1,1-dicarboxamide-containing structures, are being designed to be hydrolyzed predominantly by Cathepsin B, offering an alternative to traditional dipeptides. researchgate.net

Furthermore, researchers are moving beyond single-enzyme cleavage mechanisms to develop "tandem-cleavage" or "dual-enzyme" cleavable linkers. researchgate.netrsc.org These systems require sequential action from two different enzymes to release a payload. For example, a linker containing a 3-O-sulfo-β-galactose motif is designed to be cleaved first by arylsulfatase A (ARSA) and then by β-galactosidase, both of which are lysosomal enzymes. rsc.org This dual-trigger mechanism offers a higher level of control and selectivity, ensuring the payload is released only in cellular compartments where both enzymes are active. Another approach involves using a β-glucuronide moiety as a temporary hydrophilic protecting group for the dipeptide linker, which is removed by β-glucuronidase before the dipeptide is exposed to and cleaved by cathepsins. mdpi.com There is also growing interest in linkers sensitive to other enzymes like legumain, which is overexpressed in many tumor types. nih.gov

Table 1: Examples of Investigated Enzyme-Substrate Pairs for Controlled Release

Peptide/MotifTarget Enzyme(s)Potential Application/AdvantageReference(s)
Val-AlaCathepsin BEstablished linker for lysosomal release
Val-CitCathepsin BWidely used, stable linker for lysosomal release nih.gov
Phe-LysCathepsin B, PlasminAlternative dipeptide sequence google.com
GPLGLysosomal EnzymesUsed in Small Molecule-Drug Conjugates for lysosomal cleavage frontiersin.org
3-O-sulfo-β-galactoseArylsulfatase A, β-galactosidaseDual-enzyme linker for enhanced selectivity rsc.org
Alanine-AlanineLegumainTargeting legumain-overexpressing tumors nih.gov

Integration into Multi-Component Chemical Release Systems

The foundational principle of Boc-Val-Ala-PAB-PNP—stimuli-responsive release—is being extended to more complex, multi-component systems designed for sophisticated applications in diagnostics and therapeutics. These emerging platforms aim to deliver multiple chemical agents in a controlled, sequential, or simultaneous manner.

Supramolecular chemistry, particularly the self-assembly of peptide amphiphiles, offers a promising route to creating such systems. nih.gov Researchers are designing multicomponent nanostructures where different peptides, each potentially linked to a distinct payload, co-assemble. nih.gov The release of these payloads can be triggered by different stimuli, including the enzymatic cleavage of specific peptide linkers. For example, a system could be designed to release a diagnostic agent upon cleavage of a Val-Ala linker, followed by the release of a therapeutic agent triggered by a different enzymatic or pH-based cue.

Multicomponent reactions (MCRs) are also emerging as a powerful tool for the rapid synthesis of complex, diverse peptide-based structures, including macrocycles. frontiersin.orgacs.org This approach allows for the incorporation of various functional units in a single step, which can be leveraged to build systems capable of carrying and releasing multiple components. frontiersin.org For instance, a nanocarrier could be designed to deliver both a small molecule drug and an antisense oligonucleotide (AON), with the release of both cargoes triggered by the reduction of a disulfide bond within the lysosome. nih.gov This demonstrates a move towards nanocarriers capable of selective co-delivery of different types of therapeutic molecules.

Development of Advanced Analytical Tools for Real-Time Monitoring of Cleavage

A critical aspect of developing and optimizing enzyme-cleavable systems is the ability to monitor the cleavage event in real time and within a biological context. This has spurred the development of advanced analytical tools that go beyond traditional endpoint assays.

Fluorogenic probes are at the forefront of this research. nih.govacs.org These probes are designed with a fluorophore and a quencher, separated by an enzyme-cleavable linker like Val-Ala or Val-Cit. In the intact state, the probe is non-fluorescent. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal. This "OFF-to-ON" switch allows for the real-time imaging of enzyme activity and payload release within living cells. nih.govacs.org Some platforms even incorporate tandem pH- and enzyme-activatable probes to simultaneously track subcellular localization and linker cleavage. acs.org For example, a probe might only become fluorescent after both reaching an acidic lysosome and being cleaved by Cathepsin B. acs.org

Bioluminescence offers another powerful method for real-time monitoring. Researchers have designed probes where a substrate for luciferase, aminoluciferin, is linked to a Val-Cit dipeptide. acs.org In the presence of Cathepsin B, the dipeptide is cleaved, releasing aminoluciferin, which is then consumed by luciferase to produce a light signal. This approach has been used to sense Cathepsin B activity in living cells and tumors with high sensitivity. acs.org

Activity-based probes (ABPs) provide a means to detect and quantify the activity of specific proteases. frontiersin.org These probes typically consist of a recognition sequence (e.g., a peptide), a reactive "warhead" that covalently binds to the active site of the enzyme, and a reporter tag (e.g., a fluorophore). frontiersin.org This allows for the specific labeling and imaging of active enzymes within complex biological samples, providing crucial information about the enzymatic environment a linker like this compound would encounter.

Table 2: Advanced Tools for Monitoring Enzymatic Cleavage

ToolPrinciple of OperationApplicationReference(s)
Fluorogenic ProbesEnzyme cleavage separates a fluorophore from a quencher, activating fluorescence.Real-time imaging of payload release and enzyme activity in live cells. nih.govacs.orgacs.org
Bioluminescence ProbesEnzyme cleavage releases a luciferase substrate, generating light.Highly sensitive detection of enzyme activity in vitro and in vivo. acs.org
Activity-Based Probes (ABPs)Covalent modification of active enzyme sites with a tagged probe.Detection and profiling of active proteases in biological samples. frontiersin.org

Design of Next-Generation Chemically Triggered Release Platforms for Research Applications

The core technology of enzyme-triggered release, exemplified by this compound, is being adapted to create a new generation of research platforms with applications extending beyond drug delivery. These platforms leverage stimuli-responsive release for diagnostics, tissue engineering, and fundamental biological studies.

Stimuli-responsive hydrogels and nanoparticles are a major focus of this research. mdpi.comfrontiersin.org These materials can be engineered to change their physical properties or release encapsulated cargo in response to specific enzymes. For example, enzyme-responsive nanoparticles can be designed to deliver and release therapeutic peptides in a controlled manner within the microenvironment of diseased tissues. frontiersin.org Similarly, smart nanocomposite hydrogels can be designed to respond to enzymatic activity, allowing for precise control over tissue regeneration or biosensing applications. mdpi.com

Peptide-Drug Conjugates (PDCs) are also evolving beyond their initial conception as alternatives to ADCs. nih.govresearchgate.net The smaller size of peptides allows for better tissue penetration, and the versatility of peptide chemistry enables the creation of innovative constructs like bicyclic peptides or supramolecular nanostructures for targeted delivery. nih.gov These next-generation PDCs are being explored for a wide range of diseases, including metabolic and infectious diseases, by targeting various overexpressed cell surface receptors. researchgate.net

Furthermore, the concept of enzyme-triggered release is being integrated into complex biological tools. For example, oligonucleotides containing enzyme-cleavable linkers are being developed. nih.gov Inspired by the Val-Ala linker, phosphoramidites have been created to allow for the automated synthesis of DNA strands that can be cleaved at specific sites by Cathepsin B. nih.gov This could enable new clinical applications for therapeutic oligonucleotides by allowing for stimulus-responsive activation or degradation. These emerging platforms highlight the broad potential of chemically triggered release systems to become indispensable tools in various fields of biomedical research.

Q & A

Q. How does the structural design of Boc-Val-Ala-PAB-PNP influence its function in protease activity assays?

The compound’s structure comprises:

  • Boc group : Protects the amino terminus during synthesis, preventing unwanted side reactions .
  • Val-Ala dipeptide : Serves as a protease-specific cleavage site (e.g., for trypsin-like enzymes), with Val contributing hydrophobicity and Ala ensuring conformational flexibility .
  • PAB linker : Enhances solubility and stabilizes the nitrobenzyl-carbamate bond, enabling controlled drug release in ADC applications .
  • PNP reporter : Releases p-nitrophenol upon hydrolysis, detectable via UV-Vis spectroscopy (λ = 405 nm) for real-time kinetic analysis .

Methodological Insight: Validate protease specificity by comparing cleavage rates against scrambled peptide sequences (e.g., Ala-Val-PAB-PNP) .

Q. What are standard protocols for quantifying enzymatic activity using this compound as a substrate?

Substrate Preparation : Dissolve in DMSO (10 mM stock), dilute in assay buffer (e.g., Tris-HCl, pH 8.0) to 0.1–1.0 mM .

Kinetic Assay : Monitor absorbance at 405 nm for 10–30 min. Initial velocity (V₀) is calculated using the extinction coefficient of PNP (ε = 9,600 M⁻¹cm⁻¹) .

Controls : Include blank (enzyme-free) and positive controls (e.g., trypsin).

Data Normalization : Account for background hydrolysis by subtracting non-enzymatic PNP release .

Note: Optimize enzyme concentration to ensure linear kinetics (e.g., ≤10% substrate depletion) .

Q. Which analytical techniques are critical for characterizing this compound purity and stability?

  • HPLC : Use a C18 column with UV detection (220 nm for peptide bonds; 280 nm for PAB/PNP). Mobile phase: Acetonitrile/water (0.1% TFA) gradient .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (MW = 558.58 g/mol) and detect degradation products (e.g., free PNP) .
  • Storage Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the PNP ester .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic kinetics data when using this compound across different experimental setups?

  • Variable 1: Buffer Composition
    Phosphate buffers may chelate metal ions, altering protease activity compared to Tris-HCl . Validate buffer compatibility via activity assays with/without metal chelators.
  • Variable 2: Substrate Purity
    Contaminants (e.g., free PNP) can inflate baseline absorbance. Pre-purify substrate via flash chromatography .
  • Statistical Approach : Use Michaelis-Menten curve fitting with tools like GraphPad Prism, comparing Kₘ and Vₘₐₓ across replicates to identify outliers .

Q. What strategies optimize the use of this compound as a cleavable linker in antibody-drug conjugates (ADCs)?

  • Linker-Drug Ratio : Optimize drug loading (typically 2–4 drugs/antibody) via MALDI-TOF to balance efficacy and toxicity .
  • In Vitro Validation : Test linker stability in blood serum (37°C, pH 7.4) and lysosomal conditions (pH 5.0, cathepsin B) to mimic physiological environments .
  • Comparative Studies : Benchmark against alternative linkers (e.g., Val-Cit-PAB) to assess cleavage efficiency and payload release kinetics .

Q. How should researchers address conflicting data on this compound’s stability in long-term storage?

  • Contradiction : reports stability at 2–8°C, while suggests hydrolysis after 6 months.
  • Resolution :
    • Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) to model degradation pathways .
    • Use Karl Fischer titration to measure residual moisture in lyophilized samples, as hydrolysis correlates with water content .
    • Repackage aliquots under argon to minimize oxygen exposure .

Q. What methodologies enable the synthesis of this compound with >95% purity for reproducible research outcomes?

  • Solid-Phase Peptide Synthesis (SPPS) :
    • Use Fmoc-protected Val and Ala on Wang resin.
    • Couple PAB-PNP via HBTU/HOBt activation.
    • Deprotect Boc groups with TFA/water (95:5) .
  • Purification :
    • Remove truncated peptides via preparative HPLC (≥95% purity threshold) .
    • Confirm enantiomeric purity via chiral HPLC or circular dichroism .

Key Considerations for Experimental Design

  • Ethical Compliance : For ADC studies, adhere to institutional guidelines for in vivo testing (e.g., IACUC protocols) .
  • Data Transparency : Archive raw HPLC/MS files in repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.